2,3-Dimethylnaphthalene

Description

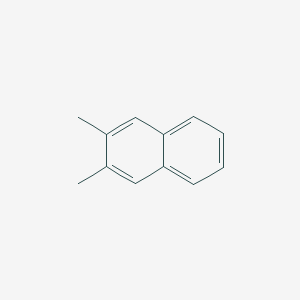

Structure

3D Structure

Properties

IUPAC Name |

2,3-dimethylnaphthalene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12/c1-9-7-11-5-3-4-6-12(11)8-10(9)2/h3-8H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWGUMAYGTYQSGA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=CC=CC=C2C=C1C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2060383 | |

| Record name | 2,3-Dimethylnaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2060383 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White solid; [Alfa Aesar MSDS] | |

| Record name | 2,3-Dimethylnaphthalene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/15238 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

581-40-8 | |

| Record name | 2,3-Dimethylnaphthalene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=581-40-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3-Dimethylnaphthalene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000581408 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,3-DIMETHYLNAPHTHALENE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=36850 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,3-Dimethylnaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2060383 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3-dimethylnaphthalene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.604 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,3-DIMETHYLNAPHTHALENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/35DJ6SE17O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 2,3-Dimethylnaphthalene: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,3-Dimethylnaphthalene (2,3-DMN) is a polycyclic aromatic hydrocarbon (PAH) characterized by a naphthalene (B1677914) core with two methyl groups at the C2 and C3 positions. As a member of the dimethylnaphthalene isomer group, it is found in complex hydrocarbon mixtures such as coal tar and crude oil.[1] While not as extensively studied as its 2,6-isomer, which is a precursor for high-performance polymers, 2,3-DMN serves as a crucial reference compound in environmental analysis, toxicology, and as a potential building block in synthetic chemistry. This guide provides a comprehensive overview of its chemical structure, physicochemical properties, and standard experimental protocols for its synthesis and characterization. It also touches upon the limited, yet important, toxicological and metabolic context relevant to drug development and safety assessment.

Chemical Structure and Identification

This compound consists of a bicyclic aromatic system of naphthalene substituted with two methyl groups on one of its rings. This substitution pattern influences its electronic properties and steric profile compared to other isomers.

| Identifier | Value |

| IUPAC Name | This compound[2] |

| Synonyms | Guajen, 2,3-DMN[2][3] |

| CAS Number | 581-40-8[2][3] |

| Molecular Formula | C₁₂H₁₂[2] |

| SMILES | CC1=CC2=CC=CC=C2C=C1C[2] |

| InChI | InChI=1S/C12H12/c1-9-7-11-5-3-4-6-12(11)8-10(9)2/h3-8H,1-2H3[2] |

| InChIKey | WWGUMAYGTYQSGA-UHFFFAOYSA-N[2] |

Physicochemical Properties

The physical and chemical properties of 2,3-DMN are essential for its handling, purification, and application in various experimental settings. It typically appears as white flakes.[4]

| Property | Value | Source |

| Molecular Weight | 156.22 g/mol | [2] |

| Melting Point | 103-105 °C | [3] |

| Boiling Point | 268-269 °C (at 760 mmHg) | [3] |

| Solubility | Insoluble in water (1.99 mg/L @ 25 °C); Soluble in ethanol (B145695) and acetone (B3395972). | [3] |

| Vapor Pressure | 0.012 mmHg @ 25 °C (estimated) | [3] |

| logP (o/w) | 4.40 | [3] |

Synthesis and Purification

While 2,3-DMN can be isolated from fossil fuels, its specific synthesis is often required for high-purity applications. A common synthetic strategy involves the cyclization and subsequent dehydrogenation of appropriate precursors.

General Synthesis Protocol: Diels-Alder and Aromatization Approach

A representative synthesis involves the reaction of an appropriate diene and dienophile, followed by aromatization. One conceptual route is the reaction of o-xylene (B151617) with butadiene to form a dimethyltetralin intermediate, which is then dehydrogenated.[5]

Step 1: Cyclization of o-Xylene and Butadiene

-

Reactants : o-Xylene and 1,3-Butadiene.

-

Catalyst : A solid acid catalyst (e.g., a zeolite or solid phosphoric acid).[5]

-

Procedure : The reactants are passed over a heated catalyst bed. The temperature for cyclization is typically maintained between 200°C and 275°C.[5] This reaction forms a mixture of dimethyltetralin isomers.

Step 2: Dehydrogenation to this compound

-

Reactant : The dimethyltetralin mixture from Step 1.

-

Catalyst : A dehydrogenation catalyst, such as platinum or palladium on a support (e.g., alumina).

-

Procedure : The dimethyltetralin vapor is passed over the catalyst at an elevated temperature, typically ranging from 220°C to 420°C, to induce aromatization to the corresponding dimethylnaphthalene isomers.[5]

Step 3: Isomerization (Optional)

-

The resulting mixture of dimethylnaphthalene isomers, which includes the 1,4-, 1,3-, and 2,3-isomers, can be passed over an isomerization catalyst to enrich the desired 2,3-DMN product.[6]

Caption: Conceptual synthesis pathway for dimethylnaphthalenes.

Purification Protocol: Recrystallization

For purifying crude 2,3-DMN, recrystallization is a highly effective method due to its solid nature at room temperature.

-

Solvent Selection : Ethanol (EtOH) is a commonly cited solvent for recrystallization.[4] A mixture of methanol (B129727) and acetone has also been shown to be effective for purifying DMN isomers.[7]

-

Procedure :

-

Dissolve the crude 2,3-DMN solid in a minimum amount of hot ethanol.

-

If impurities are present, perform a hot filtration to remove any insoluble material.

-

Allow the solution to cool slowly to room temperature.

-

Further cool the solution in an ice bath to maximize crystal formation.

-

Collect the purified crystals by vacuum filtration, washing with a small amount of cold ethanol.

-

Dry the crystals under vacuum to remove residual solvent.

-

Spectroscopic and Analytical Characterization

Characterization is essential to confirm the identity and purity of 2,3-DMN.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides detailed information about the molecular structure.

-

¹H NMR Protocol :

-

Sample Preparation : Dissolve 5-10 mg of purified 2,3-DMN in ~0.7 mL of deuterated chloroform (B151607) (CDCl₃) containing tetramethylsilane (B1202638) (TMS) as an internal standard.[1]

-

Acquisition : Acquire the spectrum on a standard NMR spectrometer (e.g., 400 MHz or higher).

-

Expected Signals : The spectrum is relatively simple. Key expected chemical shifts (δ) in CDCl₃ are approximately:

-

~2.4 ppm (singlet, 6H, -CH₃ groups)

-

~7.2-7.8 ppm (multiplets, 6H, aromatic protons)

-

-

-

¹³C NMR Protocol :

-

Sample Preparation : Use a more concentrated sample (~20-50 mg) in CDCl₃.

-

Acquisition : Acquire a proton-decoupled ¹³C NMR spectrum.

-

Expected Signals : Expect distinct signals for the methyl carbons and the aromatic carbons, with quaternaries showing lower intensity.

-

Infrared (IR) Spectroscopy

IR spectroscopy helps identify functional groups.

-

Protocol (FTIR-ATR) :

-

Place a small amount of the solid 2,3-DMN directly onto the ATR crystal.

-

Acquire the spectrum, typically over a range of 4000-400 cm⁻¹.

-

Expected Bands :

-

~3050 cm⁻¹ (aromatic C-H stretch)

-

~2950-2850 cm⁻¹ (aliphatic C-H stretch from methyl groups)

-

~1600, 1500 cm⁻¹ (aromatic C=C ring stretching)

-

Below 900 cm⁻¹ (C-H out-of-plane bending, characteristic of substitution pattern)

-

-

Mass Spectrometry (MS)

MS is used to determine the molecular weight and fragmentation pattern.

-

Protocol (Electron Ionization - GC-MS) :

-

Introduce a dilute solution of 2,3-DMN into a Gas Chromatograph-Mass Spectrometer (GC-MS).

-

Use a standard EI energy of 70 eV.

-

Expected Ions :

-

Molecular Ion (M⁺) : m/z = 156 (corresponding to C₁₂H₁₂⁺)[2]

-

Major Fragment : m/z = 141 ([M-CH₃]⁺), resulting from the loss of a methyl group.

-

-

Caption: General workflow for purification and analysis of 2,3-DMN.

Biological Context and Toxicological Considerations

The biological activity of this compound is not extensively documented in dedicated studies. However, as a PAH, its toxicological profile can be inferred from studies on related compounds like naphthalene and other dimethylnaphthalene isomers.

-

Metabolism : Like other PAHs, dimethylnaphthalenes are expected to be metabolized by cytochrome P450 (CYP) enzymes in the liver.[8] Metabolism can occur via two primary routes: oxidation of the aromatic ring to form epoxides and dihydrodiols, or oxidation of the methyl groups to form hydroxymethyl and carboxylic acid derivatives.[8][9] The formation of reactive epoxide intermediates is a common mechanism of PAH-induced toxicity.[9]

-

Toxicity : 2,3-DMN is classified as harmful if swallowed (Acute Toxicity 4, oral).[2] General hazards are similar to those of naphthalene, which can cause irritation.[2] Studies on other dimethylnaphthalene isomers have shown rapid absorption and elimination, with metabolites found in both urine and feces.[9] The covalent binding of reactive metabolites to tissue proteins is a key concern, though the specific toxicity of 2,3-DMN and its metabolites remains an area for further investigation.[9]

For drug development professionals, 2,3-DMN and its derivatives represent potential scaffolds, but a thorough toxicological assessment would be required. Its presence as an environmental substance also makes it relevant for metabolism and safety studies of drug candidates that may share structural similarities or metabolic pathways.

Conclusion

This compound is a well-defined aromatic hydrocarbon with established chemical and physical properties. While its synthesis and characterization are straightforward using standard organic chemistry protocols, its biological role and toxicological profile are not fully elucidated. For researchers, it serves as a valuable standard for analytical methods and a potential starting material for more complex molecular architectures. For those in drug development, understanding the metabolism and potential toxicity of such PAH structures is crucial for evaluating the safety of new chemical entities that may contain similar bicyclic aromatic systems. Further research is needed to fully characterize its biological impact.

References

- 1. spectrabase.com [spectrabase.com]

- 2. This compound | C12H12 | CID 11386 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2,3-dimethyl naphthalene, 581-40-8 [thegoodscentscompany.com]

- 4. This compound | 581-40-8 [chemicalbook.com]

- 5. US5118892A - Preparation of a dimethylnaphthalene - Google Patents [patents.google.com]

- 6. nacatsoc.org [nacatsoc.org]

- 7. researchgate.net [researchgate.net]

- 8. atsdr.cdc.gov [atsdr.cdc.gov]

- 9. Toxicity and metabolism of methylnaphthalenes: Comparison with naphthalene and 1-nitronaphthalene - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2,3-Dimethylnaphthalene (CAS: 581-40-8)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3-Dimethylnaphthalene (2,3-DMN) is a polycyclic aromatic hydrocarbon (PAH) characterized by a naphthalene (B1677914) backbone with two methyl groups at the C2 and C3 positions.[1][2] This compound is of significant interest to researchers in various fields, including analytical chemistry, environmental science, and drug discovery, due to its distinct physicochemical properties and potential biological activities. It serves as a crucial reference standard in the analysis of aromatic hydrocarbons and as a model compound for toxicological and metabolic studies of substituted naphthalenes.[3][4] Recent research has also pointed towards its potential anti-inflammatory properties, making it a subject of interest for drug development professionals.[5]

This technical guide provides a comprehensive overview of this compound, including its chemical and physical properties, synthesis and purification methods, analytical techniques for its characterization, and a review of its biological activities with a focus on its anti-inflammatory effects. Detailed experimental protocols are provided to facilitate further research and application.

Chemical and Physical Properties

This compound is a white, flaky solid at room temperature.[4] It is insoluble in water but soluble in organic solvents such as toluene (B28343) and ethanol (B145695).[4][6] A summary of its key quantitative properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₁₂H₁₂ | [2] |

| Molecular Weight | 156.22 g/mol | [2] |

| CAS Number | 581-40-8 | [2] |

| Melting Point | 103-104 °C | [4][7] |

| Boiling Point | 269 °C | [4][7] |

| Density | 1.003 g/cm³ | [8] |

| Vapor Pressure | 0.0124 mmHg at 25°C | [8] |

| Water Solubility | Insoluble | [4] |

| Appearance | White flakes | [4] |

Synthesis and Purification

The synthesis of specific dimethylnaphthalene isomers can be a complex process due to the formation of multiple isomers.[9] A general multi-step method for producing dimethylnaphthalenes involves the reaction of a xylene with butadiene to form an alkenylbenzene, followed by cyclization, dehydrogenation, and isomerization.[9]

Synthesis Workflow

A potential synthetic route starting from o-xylene (B151617) and butadiene to produce a mixture of dimethylnaphthalenes, which would include 2,3-DMN, is outlined below. This process requires further separation and purification to isolate the desired isomer.

Purification: Fractional Crystallization

Due to the similar boiling points of dimethylnaphthalene isomers, purification often relies on fractional crystallization.[10] This technique separates compounds based on differences in their melting points and eutectic formation.

Experimental Protocol: Fractional Crystallization of Dimethylnaphthalenes

-

Dissolution: Dissolve the crude dimethylnaphthalene isomer mixture in a minimal amount of a suitable hot solvent (e.g., ethanol or a mixture of methanol (B129727) and acetone).[4][11] The mixture should be heated until all solids are dissolved.

-

Cooling: Slowly cool the solution to allow for the selective crystallization of the isomer with the highest melting point. For isolating 2,6-DMN, a controlled cooling rate of 0.5 to 1°C/min is recommended.[12] A similar controlled cooling process would be necessary to fractionally crystallize 2,3-DMN from a mixture.

-

Isolation: Collect the crystals by vacuum filtration. The resulting solid will be enriched in the higher-melting point isomer.

-

Iterative Process: The mother liquor, now depleted of the crystallized isomer, can be subjected to further cooling stages to crystallize other isomers. The process can be repeated with the collected crystals to achieve higher purity.

-

Solvent Removal: Dry the purified crystals under a vacuum to remove any residual solvent.

Analytical Methods

Accurate identification and quantification of 2,3-DMN, especially in complex mixtures, requires robust analytical techniques. Gas chromatography and high-performance liquid chromatography are the most common methods employed.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds like PAHs.

Experimental Protocol: GC-MS Analysis of Polycyclic Aromatic Hydrocarbons

-

Sample Preparation:

-

For solid samples (e.g., tissue, soil), perform an extraction using a suitable solvent like hexane (B92381) or a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method.[13][14]

-

For liquid samples, a liquid-liquid extraction may be employed.

-

Incorporate an internal standard for quantification.

-

-

GC Conditions:

-

Column: A non-polar or mid-polarity column, such as a DB-5ms or Rtx-35, is typically used for PAH analysis.[5][13]

-

Injector: Use a splitless injection mode to maximize sensitivity for trace analysis.[5]

-

Oven Program: A temperature gradient is employed to separate the analytes based on their boiling points. A typical program might start at 90°C and ramp up to 320°C.[5]

-

Carrier Gas: Helium is commonly used as the carrier gas.[5]

-

-

MS Conditions:

-

Ionization: Electron impact (EI) ionization at 70 eV is standard.

-

Acquisition Mode: Selected Ion Monitoring (SIM) mode is used to enhance sensitivity and selectivity by monitoring characteristic ions of the target analytes.[15] For 2,3-DMN (m/z = 156.22), key ions would be monitored.

-

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC is another effective method for the separation of dimethylnaphthalene isomers.

Experimental Protocol: HPLC Separation of Dimethylnaphthalene Isomers

-

Sample Preparation: Dissolve the sample in a solvent compatible with the mobile phase, such as acetonitrile (B52724).

-

HPLC Conditions:

-

Column: A reverse-phase column, such as a C18 or a specialized column with enhanced π-π interaction capabilities (e.g., PYE or NPE), is effective for separating aromatic isomers.[16]

-

Mobile Phase: A mixture of acetonitrile and water is a common mobile phase.[3] The exact ratio can be optimized to achieve the best separation. For MS compatibility, a volatile acid like formic acid can be used instead of phosphoric acid.[3]

-

Flow Rate: A typical flow rate is 1.0 mL/min.[16]

-

Detection: A UV detector set at a wavelength where naphthalenes absorb strongly (e.g., 254 nm or 280 nm) is used for detection.[16][17]

-

Biological Activity and Potential Applications

While research into the specific biological effects of this compound is ongoing, preliminary studies and research on related naphthalene derivatives suggest potential roles in inflammation and toxicology.

Anti-inflammatory Activity

A study on male albino rats demonstrated that this compound exhibits anti-inflammatory properties in carrageenan-induced paw edema and cotton pellet-induced granuloma models.

Table 2: In Vivo Anti-inflammatory Effects of this compound in Rats

| Model | Treatment | Dose | % Inhibition |

| Carrageenan-induced Paw Edema | 2,3-DMN | 5 mg/kg b.w. | 55.82% |

| 2,3-DMN | 10 mg/kg b.w. | 21.49% | |

| 2,3-DMN | 15 mg/kg b.w. | 14.38% | |

| Diclofenac (B195802) Sodium | 10 mg/kg b.w. | 81.50% | |

| Cotton Pellet-induced Granuloma | 2,3-DMN | 5 mg/kg b.w. | 11.48% |

| 2,3-DMN | 10 mg/kg b.w. | 38.52% | |

| 2,3-DMN | 15 mg/kg b.w. | 39.69% | |

| Diclofenac Sodium | 10 mg/kg b.w. | 59.28% |

Data from Babcock University Journals.[18]

The study suggests that the mechanism of action might involve interference with phase 2 inflammatory stressors.[18] However, the specific molecular targets and signaling pathways have not yet been elucidated.

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This protocol is a standard method for evaluating the anti-inflammatory activity of compounds.[3][6][19]

-

Animal Model: Use male Wistar or Sprague-Dawley rats.

-

Acclimatization: Acclimatize the animals to the laboratory conditions for at least one week before the experiment.

-

Grouping: Divide the animals into control and treatment groups.

-

Compound Administration: Administer the test compound (this compound) or a reference drug (e.g., diclofenac sodium) via an appropriate route (e.g., intraperitoneal or oral) at various doses. The vehicle used to dissolve the compound is administered to the control group.

-

Induction of Inflammation: After a set time (e.g., 30-60 minutes) to allow for drug absorption, inject a 1% solution of carrageenan in saline into the sub-plantar region of the right hind paw of each rat to induce localized inflammation.[3]

-

Measurement of Paw Edema: Measure the paw volume using a plethysmometer at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.[6]

-

Data Analysis: Calculate the percentage of inhibition of paw edema for each treatment group compared to the control group.

Potential Signaling Pathways and Future Research

While no direct studies have linked 2,3-DMN to specific signaling pathways, research on other naphthalene derivatives and inflammatory processes provides a basis for future investigation. Key inflammatory pathways that could be explored include:

-

NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) Pathway: A central regulator of the inflammatory response, controlling the expression of pro-inflammatory cytokines.[20]

-

STAT3 (Signal Transducer and Activator of Transcription 3) Pathway: Involved in cytokine signaling, cell proliferation, and inflammation.

The workflow for investigating the effect of 2,3-DMN on these pathways would typically involve in vitro cell-based assays.

Experimental Protocol: Measurement of Cytokine Levels by ELISA

-

Sample Preparation:

-

ELISA Procedure:

-

Coating: Coat a 96-well plate with a capture antibody specific for the cytokine of interest and incubate overnight.[20]

-

Blocking: Block non-specific binding sites with a blocking buffer.

-

Sample Incubation: Add standards and samples to the wells and incubate to allow the cytokine to bind to the capture antibody.

-

Detection: Add a biotinylated detection antibody, followed by an enzyme-conjugated streptavidin.

-

Substrate Addition: Add a chromogenic substrate and measure the absorbance using a plate reader.

-

Quantification: Determine the cytokine concentration in the samples by comparing their absorbance to the standard curve.

-

Toxicology and Metabolism

As a PAH, this compound is a subject of toxicological interest. Studies on the closely related 2-methylnaphthalene (B46627) indicate that it can cause pulmonary toxicity in mice.[18] The metabolism of naphthalenes often involves cytochrome P450 enzymes, leading to the formation of reactive intermediates that can deplete cellular glutathione (B108866) and bind to macromolecules.[18] Further research is needed to fully characterize the toxicological profile and metabolic fate of this compound.

Conclusion

This compound is a valuable compound for scientific research, with established applications in analytical chemistry and emerging potential in the field of drug discovery. Its anti-inflammatory properties warrant further investigation to elucidate the underlying molecular mechanisms and to assess its therapeutic potential. The detailed protocols and data presented in this guide are intended to serve as a resource for researchers and scientists working with this compound, facilitating further exploration of its properties and applications. Future studies focusing on its interaction with specific biological targets and signaling pathways will be crucial in fully understanding its role in biological systems.

References

- 1. nel.edu [nel.edu]

- 2. This compound | C12H12 | CID 11386 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. inotiv.com [inotiv.com]

- 4. This compound | 581-40-8 [chemicalbook.com]

- 5. shimadzu.com [shimadzu.com]

- 6. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound 97 581-40-8 [sigmaaldrich.com]

- 8. 2,3-DIMETHYL-NAPHTHALENE AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 9. US5118892A - Preparation of a dimethylnaphthalene - Google Patents [patents.google.com]

- 10. Separation of Diisopropylnaphthalene Isomers: Advances and Challenges in the Petrochemical Industry - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. US3590091A - Crystallization and purification of 2,6-dmn - Google Patents [patents.google.com]

- 13. agilent.com [agilent.com]

- 14. documents.thermofisher.com [documents.thermofisher.com]

- 15. tdi-bi.com [tdi-bi.com]

- 16. nacalai.com [nacalai.com]

- 17. researchgate.net [researchgate.net]

- 18. Development of a GC-MS Method for Determination of Various Polycyclic Aromatic Hydrocarbons in Iranian Traditional and Semi-industrial Taftoon Bread - PMC [pmc.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

- 20. Cytokine Elisa [bdbiosciences.com]

- 21. bosterbio.com [bosterbio.com]

An In-depth Technical Guide to the Solubility of 2,3-Dimethylnaphthalene in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 2,3-dimethylnaphthalene in various organic solvents. Due to the limited availability of extensive quantitative solubility data in publicly accessible literature, this guide focuses on presenting the available qualitative and limited quantitative information, detailing established experimental protocols for determining solid-liquid equilibrium, and providing a logical workflow for such experimental determinations.

Core Concepts in Solubility

The solubility of a solid compound, such as this compound, in a liquid solvent is a critical physicochemical property. It is defined as the maximum concentration of the solute that can be dissolved in a solvent at a specific temperature and pressure to form a saturated solution. This equilibrium is influenced by several factors, including the intermolecular forces between the solute and solvent molecules, the temperature of the system, and the pressure. For polycyclic aromatic hydrocarbons (PAHs) like this compound, which are nonpolar, the principle of "like dissolves like" is a key determinant of their solubility in organic solvents.

Quantitative Solubility Data

Currently, there is a notable scarcity of comprehensive, publicly available quantitative data on the solubility of this compound in a wide range of common organic solvents. General qualitative assessments indicate that this compound, a solid at room temperature, is soluble in various organic solvents and insoluble in water.[1][2][3]

A summary of the available qualitative and limited quantitative information is presented below.

| Solvent Class | Solvent | Temperature (K) | Solubility (Mole Fraction, x) | Reference |

| Water | Water | 298.15 | 2.29 x 10⁻⁷ | [1] |

| Alcohols | Ethanol | - | Soluble | [3] |

| Ketones | Acetone | - | Soluble | [3] |

| Aromatic Hydrocarbons | Toluene | - | Soluble (almost transparent solution) | [2] |

| Supercritical Fluids | Carbon Dioxide | Various | Data available (graphical representation) | [4] |

Further research is required to obtain precise quantitative solubility data for this compound in a broader range of organic solvents at various temperatures.

Experimental Protocols for Solubility Determination

The determination of solid-liquid equilibrium, or the solubility of a solid in a liquid, is a fundamental experimental process in chemistry and chemical engineering. A variety of methods can be employed, with the choice often depending on the specific solute-solvent system, the temperature and pressure range of interest, and the required accuracy.

Commonly employed methods for determining the solubility of PAHs in organic solvents include:

-

Gravimetric Method: This classical and straightforward method involves preparing a saturated solution of the solute in the solvent at a constant temperature. A known volume or mass of the saturated solution is then carefully evaporated to dryness, and the mass of the remaining solid solute is determined. This allows for the calculation of the solubility.

-

Spectroscopic Methods: Techniques such as UV-Vis or fluorescence spectroscopy can be utilized, particularly for compounds with a strong chromophore or fluorophore like this compound. A calibration curve of absorbance or fluorescence intensity versus concentration is first established using solutions of known concentrations. The concentration of the solute in a saturated solution can then be determined by measuring its spectroscopic signal and interpolating from the calibration curve.

-

Chromatographic Methods: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful analytical techniques for determining the composition of solutions. To measure solubility, a saturated solution is prepared, filtered, and then appropriately diluted before injection into the chromatograph. The concentration of the solute is determined by comparing its peak area to those of standard solutions of known concentrations.

A general experimental workflow for determining the solubility of a solid compound in an organic solvent using a gravimetric or analytical method is depicted in the flowchart below.

Logical Relationships in Solubility Studies

The process of conducting and reporting solubility studies involves a clear logical progression from experimental design to data analysis and interpretation. The following diagram illustrates the key relationships in a typical solubility study.

Conclusion

While the solubility of this compound in various organic solvents is qualitatively understood, there is a clear need for more comprehensive quantitative data to support research, development, and modeling activities. The experimental protocols and logical workflows outlined in this guide provide a solid foundation for researchers to undertake such solubility determinations. The generation of robust and extensive solubility data for this compound will be invaluable for a wide range of applications in the chemical and pharmaceutical sciences.

References

An In-depth Technical Guide to the Physical and Chemical Properties of 2,3-Dimethylnaphthalene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core physical and chemical properties of 2,3-Dimethylnaphthalene (2,3-DMN), a significant polycyclic aromatic hydrocarbon (PAH). This document is intended to be a valuable resource for researchers, scientists, and professionals in drug development and related fields. It includes a detailed summary of its physical characteristics, solubility, and spectral data, presented in easily comparable tabular formats. Furthermore, this guide outlines detailed experimental protocols for the determination of these properties and explores the chemical reactivity of 2,3-DMN. Visual diagrams generated using Graphviz are provided to illustrate key experimental workflows and reaction pathways, adhering to stringent visualization standards for clarity and precision.

Physical and Chemical Properties

This compound is a solid aromatic hydrocarbon with the molecular formula C₁₂H₁₂.[1][2][3][4][5][6][7] It is characterized as a white to pale cream crystalline powder or flakes.[2][8] This compound is one of ten isomers of dimethylnaphthalene and is of interest in various fields of chemical research and industry.

Physical Properties

The key physical properties of this compound are summarized in the table below. These values have been compiled from various reputable sources to provide a comparative overview.

| Property | Value | References |

| Molecular Formula | C₁₂H₁₂ | [1][2][3][4][5] |

| Molecular Weight | 156.22 g/mol | [1][3][4][6][7] |

| Appearance | White to pale cream crystals, powder, or flakes | [2][8] |

| Melting Point | 103-105 °C | [3][9][10] |

| Boiling Point | 268-269 °C | [5][8][9][10] |

| Density | 1.0 g/cm³ | [5] |

| Flash Point | 114 °C | [5] |

| Refractive Index | 1.604 | [5] |

Solubility

This compound is practically insoluble in water but exhibits solubility in various organic solvents.[1][4]

| Solvent | Solubility | References |

| Water | Insoluble (9.5E-3 g/L at 25 °C) | [1][4] |

| Ethanol | Soluble | [1] |

| Acetone | Soluble | [1] |

| Toluene | Soluble | [8] |

| Supercritical Carbon Dioxide | Soluble | [4] |

Spectral Data

The spectral characteristics of this compound are crucial for its identification and structural elucidation. A summary of its key spectral data is provided below.

| Spectral Data Type | Key Features and Observations | References |

| ¹H NMR | Spectra available for review. | [11][12] |

| ¹³C NMR | Spectra available for review. | [6] |

| Infrared (IR) Spectroscopy | Spectra available for review, showing characteristic aromatic C-H and C=C stretching vibrations. | [6][13][14] |

| Mass Spectrometry (MS) | Molecular ion peak (M+) at m/z 156. | [6][15][16] |

| UV-Vis Spectroscopy | UV absorption data is available. | [3][14] |

Experimental Protocols

This section provides detailed methodologies for the determination of the key physical properties of this compound. These are generalized protocols that can be adapted for this specific compound.

Melting Point Determination (Capillary Method)

The melting point of this compound can be determined using the capillary tube method with a melting point apparatus.[8][9]

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or Thiele tube)

-

Capillary tubes (sealed at one end)

-

Thermometer

-

Mortar and pestle

-

Spatula

Procedure:

-

A small sample of this compound is finely powdered using a mortar and pestle.[8]

-

The open end of a capillary tube is pressed into the powder to pack a small amount of the sample into the sealed end. The tube is then tapped gently to ensure the sample is tightly packed to a height of 2-3 mm.

-

The capillary tube is placed in the heating block of the melting point apparatus, adjacent to the thermometer bulb.[9]

-

The sample is heated at a steady and slow rate, approximately 1-2 °C per minute, as the temperature approaches the expected melting point.[8]

-

The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range.

-

The temperature at which the entire sample has completely melted is recorded as the end of the melting range.

-

For accuracy, the determination should be repeated at least twice, and the average value is taken.

Boiling Point Determination (Capillary Method)

The boiling point of liquid organic compounds can be determined using a small-scale capillary method. For a solid like this compound, this would require melting the compound first.

Apparatus:

-

Thiele tube or other heating bath (e.g., aluminum block)

-

Small test tube (fusion tube)

-

Capillary tube (sealed at one end)

-

Thermometer

-

Heating source (e.g., Bunsen burner or hot plate)

Procedure:

-

A small amount of liquid this compound is placed in a small test tube.

-

A capillary tube, sealed at one end, is inverted and placed into the test tube with the open end submerged in the liquid.[1]

-

The test tube is attached to a thermometer and heated gently in a Thiele tube or a suitable heating bath.[1][17]

-

As the liquid is heated, a stream of bubbles will emerge from the open end of the capillary tube.[1]

-

Heating is continued until a rapid and continuous stream of bubbles is observed.

-

The heating source is then removed, and the liquid is allowed to cool.

-

The temperature at which the bubbling stops and the liquid just begins to enter the capillary tube is recorded as the boiling point.[17]

Solubility Determination

The solubility of this compound in various solvents can be determined through a simple qualitative test.

Apparatus:

-

Test tubes

-

Spatula

-

Graduated cylinder or pipette

-

Vortex mixer (optional)

Procedure:

-

Approximately 25 mg of this compound is placed into a clean, dry test tube.[6]

-

A small volume (e.g., 1 mL) of the desired solvent is added to the test tube.[4]

-

The mixture is agitated vigorously for about 60 seconds using a vortex mixer or by flicking the test tube.[4]

-

The mixture is then allowed to stand and observed.

-

If the solid completely disappears, it is considered soluble. If it remains undissolved, it is insoluble. If some of the solid dissolves, it is classified as partially soluble.

-

This procedure is repeated for each solvent to be tested.

Chemical Reactivity and Synthesis

This compound, as an aromatic hydrocarbon, undergoes characteristic chemical reactions.

Oxidation

The oxidation of this compound has been studied, particularly in the context of atmospheric chemistry and ozonolysis.[11][18][19] Ozonolysis in methanol (B129727) can lead to the formation of various oxygenated products.[19] Atmospheric oxidation is typically initiated by hydroxyl (OH) radicals.[11]

Synthesis

A common industrial route for the synthesis of dimethylnaphthalenes involves a multi-step process starting from simpler aromatic compounds and olefins.[20]

Mandatory Visualizations

Synthesis Workflow of Dimethylnaphthalenes

The following diagram illustrates a general workflow for the synthesis of dimethylnaphthalenes, which can be adapted for the specific production of the 2,3-isomer.

Caption: Generalized workflow for the synthesis of this compound.

Atmospheric Oxidation Pathway of Dimethylnaphthalenes

This diagram outlines a simplified pathway for the atmospheric oxidation of a dimethylnaphthalene initiated by a hydroxyl radical.

References

- 1. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 2. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 3. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 4. chem.ws [chem.ws]

- 5. byjus.com [byjus.com]

- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 7. www1.udel.edu [www1.udel.edu]

- 8. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 9. chem.ucalgary.ca [chem.ucalgary.ca]

- 10. cdn.juniata.edu [cdn.juniata.edu]

- 11. researchgate.net [researchgate.net]

- 12. This compound(581-40-8) 1H NMR spectrum [chemicalbook.com]

- 13. This compound(581-40-8) IR Spectrum [m.chemicalbook.com]

- 14. Naphthalene, 2,3-dimethyl- [webbook.nist.gov]

- 15. This compound(581-40-8) MS spectrum [chemicalbook.com]

- 16. Naphthalene, 2,3-dimethyl- [webbook.nist.gov]

- 17. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 18. dwc.knaw.nl [dwc.knaw.nl]

- 19. researchgate.net [researchgate.net]

- 20. US5118892A - Preparation of a dimethylnaphthalene - Google Patents [patents.google.com]

2,3-Dimethylnaphthalene mass spectrometry data

An In-depth Technical Guide to the Mass Spectrometry of 2,3-Dimethylnaphthalene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mass spectrometry data for this compound. It includes quantitative data, a detailed experimental protocol, and a visualization of the compound's fragmentation pathway, designed to assist researchers in the identification and analysis of this compound.

Quantitative Mass Spectrometry Data

The electron ionization (EI) mass spectrum of this compound is characterized by a prominent molecular ion peak and a series of fragment ions. The quantitative data, including the mass-to-charge ratio (m/z) and relative intensity, are summarized in the table below. This data is crucial for the identification of this compound in unknown samples.

Table 1: Mass Spectrometry Data for this compound

| m/z | Relative Intensity (%) | Proposed Fragment |

| 156 | 100.0 | [M]⁺ |

| 155 | 50.0 | [M-H]⁺ |

| 141 | 85.0 | [M-CH₃]⁺ |

| 128 | 20.0 | [M-C₂H₄]⁺ |

| 115 | 15.0 | [M-C₃H₅]⁺ |

| 77 | 10.0 | [C₆H₅]⁺ |

| 63 | 8.0 | [C₅H₃]⁺ |

| 51 | 5.0 | [C₄H₃]⁺ |

Data is compiled from publicly available spectral databases.

Experimental Protocol

The following is a representative experimental protocol for acquiring the mass spectrum of this compound.

Instrumentation: The mass spectrum is typically acquired using a high-resolution gas chromatograph-mass spectrometer (GC-MS) system.

Sample Preparation: A dilute solution of this compound (C₁₂H₁₂, molecular weight: 156.22 g/mol ) is prepared in a volatile organic solvent such as dichloromethane (B109758) or hexane.[1][2][3][4]

Gas Chromatography (GC) Method:

-

Injection Volume: 1 µL

-

Injector Temperature: 250 °C

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Oven Program: The oven temperature is initially held at 60 °C for 2 minutes, then ramped to 280 °C at a rate of 10 °C/min, and held for 5 minutes.

-

Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm x 0.25 µm), is suitable for the separation.

Mass Spectrometry (MS) Method:

-

Ionization Mode: Electron Ionization (EI)

-

Ionization Energy: 70 eV

-

Source Temperature: 230 °C[5]

-

Quadrupole Temperature: 150 °C

-

Mass Scan Range: m/z 40-400

-

Solvent Delay: 3 minutes

Fragmentation Pathway

The fragmentation of this compound under electron ionization primarily involves the loss of a hydrogen radical, a methyl radical, and subsequent rearrangements. The proposed fragmentation pathway is illustrated below.

Caption: Fragmentation pathway of this compound.

Explanation of Fragmentation:

-

Molecular Ion (m/z 156): The peak at m/z 156 corresponds to the intact molecule with the loss of one electron, forming the molecular ion [C₁₂H₁₂]⁺.[1] Its high relative abundance indicates the stability of the aromatic system.

-

Loss of a Hydrogen Radical (m/z 155): The peak at m/z 155 is due to the loss of a single hydrogen atom, forming the [M-H]⁺ ion. This is a common fragmentation pattern for aromatic compounds.

-

Loss of a Methyl Radical (m/z 141): The intense peak at m/z 141 is a result of the loss of a methyl radical (•CH₃) from the molecular ion. This is a characteristic fragmentation for methylated aromatic compounds and results in a stable tropylium-like ion.

-

Further Fragmentation (m/z 128 and 115): The ion at m/z 141 can undergo further fragmentation. The peak at m/z 128 is likely formed by the loss of a second methyl radical followed by a rearrangement, or the loss of an ethylene (B1197577) molecule (C₂H₄). The peak at m/z 115 can be attributed to the loss of a vinyl radical (C₂H₃) or acetylene (B1199291) (C₂H₂) from the m/z 141 ion.

References

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of 2,3-Dimethylnaphthalene

This technical guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 2,3-dimethylnaphthalene. Designed for researchers, scientists, and drug development professionals, this document details the structural elucidation of this compound through NMR spectroscopy, presenting quantitative data in clearly structured tables, outlining detailed experimental protocols, and visualizing the molecular structure for spectral assignment.

¹H and ¹³C NMR Spectral Data

The NMR spectra of this compound, recorded in deuterated chloroform (B151607) (CDCl₃), reveal distinct signals corresponding to the methyl and aromatic protons and carbons. The symmetry of the molecule simplifies the spectra, with four unique carbon environments and three unique proton environments.

¹H NMR Spectral Data

The ¹H NMR spectrum is characterized by signals in both the aromatic and aliphatic regions. The integration of these signals corresponds to the number of protons in each unique environment.

| Protons | Chemical Shift (δ) ppm | Multiplicity | Coupling Constants (J) Hz | Integration |

| H-1, H-4 | ~7.61 | Singlet | N/A | 2H |

| H-5, H-8 | ~7.74 | Multiplet | 2H | |

| H-6, H-7 | ~7.41 | Multiplet | 2H | |

| -CH₃ (at C2, C3) | ~2.44 | Singlet | N/A | 6H |

Note: The exact chemical shifts and coupling constants can vary slightly depending on the solvent and the specific spectrometer used.

¹³C NMR Spectral Data

The proton-decoupled ¹³C NMR spectrum of this compound displays four distinct signals, corresponding to the four sets of chemically equivalent carbon atoms.

| Carbons | Chemical Shift (δ) ppm |

| C-2, C-3 | ~135.0 |

| C-4a, C-8a | ~131.7 |

| C-5, C-8 | ~127.5 |

| C-6, C-7 | ~125.5 |

| C-1, C-4 | ~125.0 |

| -CH₃ (at C2, C3) | ~20.0 |

Experimental Protocols

The acquisition of high-quality ¹H and ¹³C NMR spectra is fundamental for accurate structural analysis. The following is a typical experimental protocol for this compound.

Sample Preparation:

-

Approximately 10-20 mg of this compound is accurately weighed and dissolved in approximately 0.6 mL of deuterated chloroform (CDCl₃).

-

A small amount of tetramethylsilane (B1202638) (TMS) is added as an internal standard (δ = 0.00 ppm).

-

The solution is transferred to a 5 mm NMR tube.

¹H NMR Spectroscopy:

-

Spectrometer: A 400 MHz (or higher) NMR spectrometer.

-

Pulse Sequence: A standard single-pulse sequence.

-

Number of Scans: 16-32 scans.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-2 seconds.

-

Spectral Width: 0-10 ppm.

¹³C NMR Spectroscopy:

-

Spectrometer: A 100 MHz (or higher) NMR spectrometer.

-

Pulse Sequence: A proton-decoupled pulse sequence (e.g., 'zgpg30').

-

Number of Scans: 1024-4096 scans.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Spectral Width: 0-150 ppm.

Data Processing:

-

The raw data (Free Induction Decay - FID) is Fourier transformed to obtain the frequency-domain spectrum.

-

Phase correction is applied to ensure all peaks are in the absorptive mode.

-

The spectrum is referenced to the TMS signal at 0.00 ppm.

-

Baseline correction is performed to obtain a flat baseline.

-

For ¹H NMR, the signals are integrated to determine the relative number of protons.

-

Peak picking is done to determine the precise chemical shifts of all signals.

Visualizing NMR Assignments

The following diagrams illustrate the structure of this compound with atom numbering for NMR signal assignment and the logical workflow of an NMR experiment.

Caption: Molecular structure of this compound with unique proton and carbon sets for NMR.

Caption: Logical workflow for NMR analysis of this compound.

Toxicological Profile of Dimethylnaphthalene Isomers: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the toxicological profile of dimethylnaphthalene (DMN) isomers. Drawing from a wide range of studies, this document summarizes key toxicological endpoints, details experimental methodologies, and visualizes pertinent biological pathways to support risk assessment and inform drug development processes.

Executive Summary

Dimethylnaphthalenes (DMNs) are a group of polycyclic aromatic hydrocarbons (PAHs) consisting of a naphthalene (B1677914) ring substituted with two methyl groups. With ten different isomers, the toxicological properties can vary significantly depending on the position of the methyl groups. This guide consolidates available data on their acute, sub-chronic, and chronic toxicity, as well as their genotoxic, carcinogenic, and reproductive and developmental effects. The underlying mechanisms of toxicity, including metabolic activation by cytochrome P450 enzymes and interaction with cellular signaling pathways, are also discussed. While data on many DMN isomers remain limited, this guide synthesizes the current state of knowledge to provide a valuable resource for professionals in toxicology and drug development.

Acute Toxicity

The acute toxicity of DMN isomers varies, with some demonstrating low to moderate toxicity. The available data, primarily from studies on a few specific isomers, are summarized below.

Data Presentation: Acute Toxicity of Dimethylnaphthalene Isomers

| Isomer | Test | Species | Route | Value | Reference |

| 1,4-Dimethylnaphthalene (B47064) | LD50 | Rat | Oral | 2730 mg/kg | [1] |

| Dimethyl 2,6-naphthalenedicarboxylate | LD50 | Rat | Oral | > 5000 mg/kg | [2] |

| Dimethyl 2,6-naphthalenedicarboxylate | LD50 | Rat | Dermal | > 2000 mg/kg | [2] |

| Dimethyl 2,6-naphthalenedicarboxylate | LC50 | Rat | Inhalation | > 2.15 mg/L | [2] |

| 2,3-Dimethylnaphthalene | - | - | Oral | Harmful if swallowed (Acute Tox. 4) | [3][4] |

| 1,5-Dimethylnaphthalene | - | - | Dermal, Eye | Causes skin and serious eye irritation | [5][6] |

| A related but distinct compound. |

Experimental Protocols: Acute Toxicity Testing

Acute toxicity studies are typically conducted following standardized guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD).

Oral LD50 Test (Based on OECD Guideline 401, now largely replaced by alternative methods like OECD 420, 423, and 425):

-

Test Species: Typically rats, one sex (females generally preferred).

-

Procedure: A single dose of the test substance is administered by gavage to fasted animals. Several dose levels are used with a group of animals at each level.

-

Observation Period: Animals are observed for mortality and clinical signs of toxicity for at least 14 days.

-

Endpoint: The LD50, the statistically derived dose that is expected to cause death in 50% of the treated animals, is calculated.[7]

Dermal and Eye Irritation (Draize Test, based on OECD Guidelines 404 and 405):

-

Test Species: Albino rabbits.

-

Procedure: For dermal irritation, the test substance is applied to a shaved patch of skin. For eye irritation, the substance is instilled into one eye of each animal.

-

Observation: The sites are examined for signs of erythema, edema (skin), or corneal opacity, iritis, and conjunctivitis (eye) at specific intervals.

-

Endpoint: The irritancy potential is scored based on the severity and reversibility of the observed effects.[4][8][9][10][11][12]

Genotoxicity

The genotoxic potential of DMN isomers has been investigated in a limited number of studies, primarily using the bacterial reverse mutation assay (Ames test).

Data Presentation: Genotoxicity of Dimethylnaphthalene Isomers

| Isomer/Mixture | Assay | System | Metabolic Activation | Result | Reference |

| Dimethylnaphthalene (mixture) | Ames Test | Salmonella typhimurium | With and without S9 | Negative | [13] |

| 1,6-Dimethylnaphthalene | Ames Test | Salmonella typhimurium | - | Negative | |

| 2,6-Dimethylnaphthalene (B47086) | Ames Test | Salmonella typhimurium | With and without S9 | Negative | [8] |

| 1,4-Dimethylnaphthalene | Ames Test | Salmonella typhimurium | With and without S9 | Negative | [14] |

| 1,4-Dimethylnaphthalene | In vitro Chromosomal Aberration | - | With S9 | Positive | [14] |

It is noteworthy that while 1,4-DMN was negative in the Ames test, it showed a positive result in an in vitro chromosomal aberration assay with metabolic activation, suggesting clastogenic potential.[14] However, this is considered not likely to be mutagenic based on negative results in four other mutagenicity studies, two of which were in vivo.[14]

Experimental Protocols: Genotoxicity Assays

Bacterial Reverse Mutation Assay (Ames Test, OECD Guideline 471):

-

Principle: This assay uses several strains of Salmonella typhimurium and Escherichia coli with mutations in genes required for histidine or tryptophan synthesis, respectively. A test substance that is a mutagen will cause reverse mutations, allowing the bacteria to grow on a medium lacking the essential amino acid.[3][6][13][15][16][17]

-

Procedure: The bacterial strains are exposed to the test substance at various concentrations, both with and without an exogenous metabolic activation system (S9 fraction from rat liver). The number of revertant colonies is then counted.[3][13][15][16][18]

-

Strains: Commonly used S. typhimurium strains include TA98, TA100, TA1535, TA1537, and TA102, which detect different types of mutations (frameshift and base-pair substitutions).[13][15][16][19][20][21]

In Vitro Mammalian Chromosomal Aberration Test (OECD Guideline 473):

-

Principle: This test evaluates the potential of a substance to cause structural damage to chromosomes in cultured mammalian cells.[22][23][24][25][26][27]

-

Cell Lines: Commonly used cell lines include Chinese hamster ovary (CHO) cells and human peripheral blood lymphocytes.[14][25][28]

-

Procedure: Cell cultures are exposed to the test substance at several concentrations, with and without metabolic activation. The cells are then arrested in metaphase, harvested, and chromosomes are examined microscopically for aberrations.[22][23][24][25]

Carcinogenicity

There is a significant lack of data on the carcinogenic potential of specific DMN isomers from long-term animal bioassays. Information is primarily available for the parent compound, naphthalene, and for 2-methylnaphthalene (B46627). Naphthalene is classified as "reasonably anticipated to be a human carcinogen" by the National Toxicology Program (NTP). In contrast, a study on 2-methylnaphthalene did not find unequivocal evidence of carcinogenic potential in mice.[22]

Experimental Protocols: Carcinogenicity Bioassay

Two-Year Rodent Bioassay (Based on NTP protocols):

-

Test Species: Typically male and female rats and mice.

-

Procedure: Animals are exposed to the test substance for a major portion of their lifespan (e.g., two years). Exposure can be via the diet, drinking water, inhalation, or dermal application.

-

Endpoints: The incidence and severity of neoplastic and non-neoplastic lesions are evaluated in a comprehensive histopathological examination of all major organs and tissues.[26][29]

Reproductive and Developmental Toxicity

Data on the reproductive and developmental toxicity of DMN isomers are scarce. One study on 1,4-dimethylnaphthalene in rats did not observe reproductive toxicity at the highest dose tested, but some developmental effects, such as delayed vaginal patency and preputial separation, were noted, although these were considered secondary to effects on body weight.[14] The No-Observed-Adverse-Effect-Level (NOAEL) for developmental toxicity in this study was 2,000 ppm.[14]

Experimental Protocols: Reproductive and Developmental Toxicity Studies

Two-Generation Reproductive Toxicity Study (OECD Guideline 416):

-

Principle: This study is designed to assess the effects of a substance on all stages of the reproductive cycle.[5][7][10][30][31][32][33][34][35]

-

Procedure: The test substance is administered to parental (P) generation animals before mating, during mating, gestation, and lactation. The first-generation (F1) offspring are then selected and administered the substance through their maturation, mating, and production of a second generation (F2).

-

Endpoints: A wide range of endpoints are evaluated, including reproductive performance of the P and F1 generations, and the viability, growth, and development of the F1 and F2 offspring.[18][36]

Prenatal Developmental Toxicity Study (OECD Guideline 414):

-

Principle: This study assesses the potential of a substance to cause adverse effects on the developing embryo and fetus.[1][32][33][37][38]

-

Procedure: The test substance is administered to pregnant females during the period of organogenesis.

-

Endpoints: Dams are examined for signs of maternal toxicity. Fetuses are examined for external, visceral, and skeletal malformations and variations.

Mechanisms of Toxicity

The toxicity of DMNs, like other PAHs, is closely linked to their metabolism.

Metabolic Activation

DMNs are metabolized by cytochrome P450 (CYP) enzymes, primarily in the liver. This can lead to the formation of reactive metabolites, such as epoxides and dihydrodiols, which can bind to cellular macromolecules, including DNA, leading to genotoxicity and carcinogenicity. The specific CYP isozymes involved in the metabolism of DMNs are not fully elucidated, but studies on naphthalene implicate CYP1A2, CYP2E1, and CYP2F2. The metabolism of 2,6-dimethylnaphthalene in rat liver microsomes has been shown to produce several ring-oxidized and side-chain oxidized metabolites.[2] Pre-treatment with CYP inducers like 3-methylcholanthrene (B14862) can enhance the metabolism and depletion of glutathione, suggesting a role for specific CYP isoforms in the bioactivation of this isomer.[2]

Diagram: Generalized Metabolic Pathway of Dimethylnaphthalenes

Caption: Generalized metabolic activation pathway of dimethylnaphthalenes.

Signaling Pathways

Aryl Hydrocarbon Receptor (AhR) Activation: Many PAHs are known to be ligands for the aryl hydrocarbon receptor (AhR), a ligand-activated transcription factor that regulates the expression of genes involved in xenobiotic metabolism, including several CYP enzymes. Activation of the AhR can lead to the induction of CYP1A1, CYP1A2, and CYP1B1, which can enhance the metabolic activation of PAHs. The extent to which different DMN isomers activate the AhR is not well characterized.

Diagram: Aryl Hydrocarbon Receptor (AhR) Signaling Pathway

Caption: Simplified schematic of the Aryl Hydrocarbon Receptor (AhR) signaling pathway.

Oxidative Stress and Inflammation: The metabolism of DMNs can lead to the production of reactive oxygen species (ROS), resulting in oxidative stress. This can damage cellular components and trigger inflammatory responses.

Conclusion

The toxicological profile of dimethylnaphthalene isomers is incomplete, with significant data gaps for many of the ten isomers. Available data suggest that the toxicity of DMNs is generally low to moderate, but some isomers have shown evidence of genotoxicity and developmental effects in specific assays. The primary mechanism of toxicity appears to be metabolic activation by cytochrome P450 enzymes. Further research is needed to fully characterize the toxicological properties of all DMN isomers to allow for comprehensive risk assessment. This guide serves as a summary of the current knowledge and a foundation for future investigations.

References

- 1. assets.greenbook.net [assets.greenbook.net]

- 2. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 3. This compound | C12H12 | CID 11386 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Page loading... [guidechem.com]

- 5. tcichemicals.com [tcichemicals.com]

- 6. 1,5-Dimethylnaphthalene | C12H12 | CID 11306 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. oecd.org [oecd.org]

- 8. jstage.jst.go.jp [jstage.jst.go.jp]

- 9. Frontiers | An advancement in developmental and reproductive toxicity (DART) risk assessment: evaluation of a bioactivity and exposure-based NAM toolbox [frontiersin.org]

- 10. researchgate.net [researchgate.net]

- 11. Comparative studies on the ocular and dermal irritation potential of surfactants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Cosmetics Europe compilation of historical serious eye damage/eye irritation in vivo data analysed by drivers of classification to support the selection of chemicals for development and evaluation of alternative methods/strategies: the Draize eye test Reference Database (DRD) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Dimethylnaphthalene (28804-88-8) | Chemical Effects in Biological Systems [cebs.niehs.nih.gov]

- 14. downloads.regulations.gov [downloads.regulations.gov]

- 15. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 16. aniara.com [aniara.com]

- 17. researchgate.net [researchgate.net]

- 18. Reproductive toxicity – two-generation study | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]

- 19. psai.ph [psai.ph]

- 20. researchgate.net [researchgate.net]

- 21. TOXICITIES OF SUBSTANCES in orde [murov.info]

- 22. Chronic toxicity and carcinogenicity studies of 2-methylnaphthalene in B6C3F1 mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. sigmaaldrich.com [sigmaaldrich.com]

- 24. 2,6-Dimethylnaphthalene | C12H12 | CID 11387 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 25. Chemical structure drives developmental toxicity of alkyl-substituted naphthalenes in zebrafish - PMC [pmc.ncbi.nlm.nih.gov]

- 26. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 27. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 28. researchgate.net [researchgate.net]

- 29. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 30. oral ld50 values: Topics by Science.gov [science.gov]

- 31. Toxicity and metabolism of methylnaphthalenes: Comparison with naphthalene and 1-nitronaphthalene - PMC [pmc.ncbi.nlm.nih.gov]

- 32. Two-generation reproductive toxicity studies in rats with extra parameters for detecting endocrine disrupting activity: introductory overview of results for nine chemicals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 33. oecd.org [oecd.org]

- 34. In vivo rodent micronucleus assay: protocol, conduct and data interpretation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 35. The reproductive and developmental toxicity of High Flash Aromatic Naphtha - PubMed [pubmed.ncbi.nlm.nih.gov]

- 36. criver.com [criver.com]

- 37. fishersci.com [fishersci.com]

- 38. fishersci.com [fishersci.com]

The Environmental Journey of 2,3-Dimethylnaphthalene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3-Dimethylnaphthalene, a polycyclic aromatic hydrocarbon (PAH), is a compound of increasing interest due to its presence in crude oil, coal tar, and as a byproduct of various industrial processes. Understanding its environmental fate and transport is crucial for assessing its potential ecological impact and for the development of effective remediation strategies. This in-depth technical guide provides a comprehensive overview of the core principles governing the environmental behavior of this compound, including its physicochemical properties, degradation pathways, and mobility in various environmental compartments. All quantitative data is presented in structured tables for ease of comparison, and key experimental methodologies are detailed. Visual diagrams generated using Graphviz are provided to illustrate critical processes.

Physicochemical Properties

The environmental transport and fate of a chemical are fundamentally governed by its physical and chemical properties. These properties determine its partitioning between air, water, soil, and biota. For this compound, the key physicochemical parameters are summarized in the table below.

| Property | Value | Unit | Reference |

| Molecular Formula | C₁₂H₁₂ | - | [1][2] |

| Molecular Weight | 156.22 | g/mol | [1] |

| Physical State | White to off-white solid (flakes or crystalline powder) | - | [1] |

| Melting Point | 103-104 | °C | [1] |

| Boiling Point | 269 | °C | [1] |

| Water Solubility | 1.99 - 3.0 | mg/L at 25°C | [3] |

| Vapor Pressure | 1.46 x 10⁻² | mm Hg at 25°C | [4] |

| Henry's Law Constant | 9.20 x 10⁻⁴ | atm·m³/mol | [5] |

| Log Octanol-Water Partition Coefficient (Log Kₒw) | 4.4 | - | [2] |

| Estimated Soil Organic Carbon-Water Partition Coefficient (Kₒc) | 1380 | L/kg | Calculated |

Environmental Fate and Transport

The combination of its physicochemical properties suggests that this compound will exhibit specific behaviors in the environment. Its low water solubility and high octanol-water partition coefficient indicate a strong tendency to sorb to organic matter in soil and sediment, limiting its mobility in aqueous systems. The moderate vapor pressure and Henry's Law constant suggest that volatilization from water surfaces can be a significant transport pathway to the atmosphere.

Environmental Distribution of this compound

Degradation Pathways

The persistence of this compound in the environment is determined by the rates of biotic and abiotic degradation processes.

Biotic Degradation

Microbial degradation is a primary mechanism for the removal of PAHs from the environment. While specific studies on the aerobic biodegradation of this compound are limited, the pathways can be inferred from studies on other dimethylnaphthalenes and related compounds.

Aerobic Biodegradation: Under aerobic conditions, the initial step in the degradation of aromatic hydrocarbons is typically the oxidation of the aromatic ring by dioxygenase enzymes. For this compound, this would likely involve the formation of a cis-dihydrodiol, followed by dehydrogenation to form a diol. Subsequent ring cleavage, catalyzed by other enzymes, would lead to the formation of intermediates that can enter central metabolic pathways.

Anaerobic Biodegradation: In the absence of oxygen, anaerobic microorganisms can also degrade this compound. Based on studies of 2-methylnaphthalene, the initial activation step is likely the addition of a fumarate (B1241708) molecule to one of the methyl groups, a reaction catalyzed by a glycyl radical enzyme, (2-naphthylmethyl)succinate synthase.[6] This is followed by a series of reactions analogous to β-oxidation to form 2-naphthoyl-CoA, a central intermediate that undergoes further degradation through ring reduction.[7]

Inferred Anaerobic Biodegradation Pathway of this compound

Abiotic Degradation

Photodegradation: In the atmosphere, this compound is expected to exist primarily in the vapor phase.[4] It will be subject to degradation by reaction with photochemically produced hydroxyl radicals. The estimated atmospheric half-life for this reaction is relatively short. In aquatic systems, direct photolysis may occur, as naphthalenes absorb ultraviolet radiation. The rate of photodegradation is influenced by factors such as water clarity, depth, and the presence of sensitizing agents.[8]

Hydrolysis: As a hydrocarbon without hydrolyzable functional groups, this compound is not susceptible to hydrolysis under typical environmental pH conditions.

Experimental Protocols

Standardized methods, such as those developed by the Organisation for Economic Co-operation and Development (OECD), are used to determine the environmental fate of chemicals.

Determination of Soil Organic Carbon-Water Partition Coefficient (Kₒc)

The Kₒc value, which indicates the tendency of a chemical to sorb to soil or sediment organic carbon, can be determined experimentally using the batch equilibrium method (OECD Guideline 106).

Methodology:

-

Preparation of Soil/Sediment: A well-characterized soil or sediment with a known organic carbon content is used. The soil is typically air-dried and sieved.

-

Spiking: A solution of this compound in a suitable solvent (e.g., methanol) is added to a series of vessels containing the soil and an aqueous solution (e.g., 0.01 M CaCl₂ to maintain ionic strength). The solvent is allowed to evaporate.

-

Equilibration: The vessels are sealed and agitated at a constant temperature for a sufficient period to reach equilibrium (typically 24-48 hours).

-

Phase Separation: The solid and aqueous phases are separated by centrifugation.

-

Analysis: The concentration of this compound in the aqueous phase is determined using an appropriate analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV or fluorescence detection, or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Calculation: The amount of this compound sorbed to the soil is calculated by the difference between the initial and final aqueous concentrations. The soil-water distribution coefficient (Kd) is calculated, and then normalized to the organic carbon content of the soil to obtain Kₒc.

Workflow for Kₒc Determination

Ready Biodegradability (OECD 301)

A suite of tests under OECD Guideline 301 can be used to assess the ready biodegradability of this compound in an aerobic aqueous medium. The CO₂ Evolution Test (OECD 301B) is a common method.

Methodology (OECD 301B):

-

Test System: A defined volume of mineral medium containing a known concentration of this compound as the sole organic carbon source is inoculated with microorganisms from a source such as activated sludge.

-

Incubation: The test mixture is incubated in the dark at a constant temperature (e.g., 20-25°C) and aerated with CO₂-free air.

-

CO₂ Trapping: The CO₂ produced from the biodegradation of the test substance is trapped in a series of vessels containing a known concentration of a trapping solution (e.g., barium hydroxide (B78521) or sodium hydroxide).

-

Analysis: The amount of CO₂ produced is determined periodically by titrating the remaining trapping solution or by using an inorganic carbon analyzer.

-

Evaluation: The cumulative CO₂ production is compared to the theoretical maximum CO₂ production (ThCO₂) calculated from the elemental composition of this compound. A substance is considered readily biodegradable if it reaches the pass level of >60% ThCO₂ within a 10-day window during the 28-day test period.[9][10][11]

Phototransformation of Chemicals in Water – Direct Photolysis (OECD 316)

This guideline is used to determine the rate of direct photolysis of a chemical in water.[12][13][14]

Methodology:

-

Test Solution: A sterile, buffered aqueous solution of this compound is prepared in quartz tubes.

-

Irradiation: The tubes are exposed to a light source that simulates natural sunlight (e.g., a xenon arc lamp with appropriate filters). Control samples are kept in the dark to account for any abiotic degradation not due to light.

-

Sampling and Analysis: Samples are taken at various time intervals and the concentration of this compound is measured by HPLC or GC-MS.

-

Data Analysis: The rate of degradation is determined, and the photolysis half-life is calculated. Photodegradation products can also be identified and quantified.

Conclusion